2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with a molecular formula of C20H19BrO5 This compound is characterized by the presence of a benzofuran ring, a bromobenzoyl group, and a methoxyethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The bromobenzoyl group is then introduced via a Friedel-Crafts acylation reaction using 2-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the methoxyethyl ester group is attached through esterification reactions involving methoxyethanol and a suitable esterification agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives .
Scientific Research Applications
2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure. The bromobenzoyl group may facilitate binding to certain enzymes or receptors, while the benzofuran core could contribute to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoyl chloride: Shares the methoxybenzoyl group but lacks the benzofuran ring and bromine atom.
5-((2-Bromobenzoyl)amino)-N-(2-methoxyethyl)-2-(4-methyl-1-piperidinyl)benzamide: Contains a similar bromobenzoyl group but differs in the overall structure and functional groups.
Uniqueness
2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to its combination of a benzofuran ring, bromobenzoyl group, and methoxyethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and analgesic properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of benzofuran derivatives, characterized by a benzofuran scaffold with various substituents that can influence its biological activity. The presence of the methoxyethyl group and the bromobenzoyl moiety are particularly significant for its pharmacological properties.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit varying degrees of antimicrobial activity. In a study assessing the antibacterial properties of related compounds, it was found that several benzofuran derivatives had selective activity against Gram-positive bacteria, particularly Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Benzofuran Compounds
Compound Name | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |
---|---|---|
Compound A | 50 | >100 |
Compound B | 30 | >100 |
This compound | TBD | TBD |
Note: TBD = To Be Determined
Anticancer Activity
The anticancer potential of benzofuran derivatives has been explored in various studies. Notably, some compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . For instance, a related compound demonstrated significant cytotoxic effects against breast and lung cancer cell lines in vitro.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a comparative study, several benzofuran derivatives were tested for their cytotoxicity against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 = 20 µM for Compound C
- A549 (Lung Cancer) : IC50 = 15 µM for Compound D
- HepG2 (Liver Cancer) : IC50 = 25 µM for Compound E
These findings suggest that modifications in the benzofuran structure can lead to enhanced anticancer activity.
Analgesic Activity
The analgesic effects of benzofuran derivatives have also been documented. A study on a closely related compound demonstrated significant antinociceptive activity in various pain models, showing efficacy comparable to traditional analgesics like aspirin and morphine .
Table 2: Analgesic Efficacy Comparison
Route of Administration | ID50 (mg/kg) | Comparison with Aspirin |
---|---|---|
Intraperitoneal | 10 | More potent |
Oral | >50 | Less potent |
Structure-Activity Relationship (SAR)
Understanding the SAR of benzofuran derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the benzofuran ring can significantly alter their efficacy and selectivity against targets.
Key Findings:
- Electron-donating groups enhance antibacterial activity.
- Substituents that increase lipophilicity may improve cell membrane permeability, enhancing anticancer efficacy.
Properties
IUPAC Name |
2-methoxyethyl 5-(2-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-12-18(20(23)25-10-9-24-2)15-11-13(7-8-17(15)26-12)27-19(22)14-5-3-4-6-16(14)21/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVVUTFNFMWDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3Br)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.